molecular formula C8H8N2 B023982 2-(2-aminophenyl)acetonitrile CAS No. 2973-50-4

2-(2-aminophenyl)acetonitrile

Cat. No.: B023982
CAS No.: 2973-50-4
M. Wt: 132.16 g/mol
InChI Key: LMDPYYUISNUGGT-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)acetonitrile (CAS 2973-50-4) is an aromatic nitrile compound with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol . Structurally, it features a benzene ring substituted with an amino group (-NH₂) at the ortho position and an acetonitrile (-CH₂CN) side chain. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with medicinal applications, such as anti-tumor and antiviral agents . Its reactivity is influenced by the electron-donating amino group, which enhances nucleophilic substitution and cyclization reactions.

Properties

IUPAC Name

2-(2-aminophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDPYYUISNUGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183888
Record name (2-Aminophenyl)acetonitrile
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2973-50-4
Record name 2-Aminobenzeneacetonitrile
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Record name (2-Aminophenyl)acetonitrile
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Record name (2-Aminophenyl)acetonitrile
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Record name (2-aminophenyl)acetonitrile
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Record name (2-AMINOPHENYL)ACETONITRILE
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Preparation Methods

Tin-Mediated Reduction in Acidic Media

A seminal procedure described in The Royal Society of Chemistry employs tin powder and hydrochloric acid for nitro-to-amine conversion. The reaction proceeds under mild conditions:

  • Reactants : 2-Nitrophenylacetonitrile (1.0 equiv), tin powder (10.0 equiv), ethanol (solvent), concentrated HCl.

  • Conditions : Gradual HCl addition at 0°C, followed by stirring at ambient temperature for 2 hours.

  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and solvent evaporation.

  • Yield : 60% after purification.

This method avoids high-pressure equipment but generates stoichiometric metal waste.

Table 1: Comparative Analysis of Reduction Methods

MethodCatalyst/ReductantTemperatureYieldScalability
Tin/HCl ReductionSn powder0–25°C60%Moderate
Catalytic H₂Pd/C25–50°C>85%High

Alternative Synthetic Pathways

Nucleophilic Substitution of Halogenated Precursors

Patent CN112624930A highlights substitution reactions for aromatic amines, though focused on hexafluoropropane derivatives. Analogous strategies for this compound could involve:

  • Substrate : 2-Halophenylacetonitrile (X = Cl, Br).

  • Reagent : Ammonia or ammonium salts.

  • Conditions : Cu/Fe catalysts, polar aprotic solvents (e.g., DMF), 80–120°C.

This route remains underexplored for the target compound but merits investigation for halogen-rich feedstocks.

Hofmann Degradation of Amides

Early industrial approaches for related diamines used Hofmann degradation. Adapting this to this compound would require:

  • Precursor : 2-Carbamoylphenylacetonitrile.

  • Reagents : NaOCl/NaOH.

  • Challenges : Low yields (<50%) and copious wastewater.

Industrial-Scale Optimization

Continuous Flow Reactors

Modernizing tin-mediated reductions via flow chemistry could enhance safety and yield:

  • Benefits : Precise temperature control, reduced Sn waste.

  • Parameters : Residence time 10–30 minutes, in-line neutralization.

Solvent and Catalyst Recycling

Pd/C recovery systems (e.g., magnetic separation) lower costs in hydrogenation. Ethanol, a common solvent, is distillable for reuse.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of (2-Aminophenyl)acetonitrile.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

2-(2-Aminophenyl)acetonitrile is increasingly utilized as a versatile building block in organic synthesis, particularly in the formation of complex molecular structures.

Case Study: Synthesis of Pyrido[2,3-b]indoles

A notable application involves the VCl₃-catalyzed cascade cyclization of this compound with N,N-dimethyl enaminones or chalcones. This method has demonstrated:

  • High Yield : The reaction produces pyrido[2,3-b]indoles with excellent yields under mild conditions.
  • Functional Group Tolerance : The reaction accommodates various functional groups, making it adaptable for different substrates.
  • Mechanistic Insights : A plausible reaction mechanism has been proposed, enhancing understanding of the cyclization process and potential modifications for improved efficiency .

Photophysical Applications

Recent studies have explored the photophysical properties of compounds based on this compound derivatives, particularly in luminescent materials.

Case Study: Luminescent Zn Halide Complexes

Research indicates that complexes formed with zinc halides and this compound exhibit dual-band photoluminescence:

  • Emission Bands : The compounds show emissions at 450 nm and between 520–550 nm, attributed to different excited states.
  • Applications in Photonics : These properties suggest potential uses in optoelectronic devices and sensors, where light emission characteristics are crucial .

Coordination Chemistry

The coordination chemistry of this compound has been less explored but shows promise for developing new materials.

Synthesis of Coordination Compounds

Studies have synthesized coordination compounds using this ligand with various metal ions, leading to:

  • Structural Characterization : X-ray diffraction studies have provided insights into the geometry and bonding characteristics of these complexes.
  • Potential Applications : Such compounds may find applications in catalysis and as precursors for more complex materials .

Emerging research suggests that derivatives of this compound may possess biological activity, including:

  • CYP Enzyme Inhibition : Some studies indicate that this compound can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism .

Summary Table of Applications

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex moleculesHigh yields in pyrido[2,3-b]indole synthesis
Photophysical PropertiesLuminescent materials for optoelectronicsDual-band photoluminescence observed
Coordination ChemistryFormation of metal complexesStructural insights through X-ray diffraction
Biological ActivityPotential enzyme inhibitionInhibition of CYP enzymes noted

Mechanism of Action

The mechanism of action of (2-Aminophenyl)acetonitrile involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors.

Comparison with Similar Compounds

Structural and Electronic Differences

2-(2,4-Dichlorophenyl)acetonitrile (CAS 52516-37-7)
  • Molecular Formula : C₈H₅Cl₂N
  • Molecular Weight : 186.04 g/mol .
  • Key Differences: Substitution: Two electron-withdrawing chlorine atoms at the 2- and 4-positions on the benzene ring. Reactivity: The electron-deficient aromatic ring reduces nucleophilic aromatic substitution activity compared to the amino-substituted analog. Applications: Used in agrochemicals and molecular docking studies due to enhanced stability and hydrophobic interactions .
2-(2-Hydroxyphenyl)acetonitrile (CAS 14714-50-2)
  • Molecular Formula: C₈H₇NO
  • Molecular Weight : 133.15 g/mol .
  • Key Differences: Substitution: A hydroxyl (-OH) group replaces the amino group. Reactivity: The hydroxyl group participates in hydrogen bonding and oxidation reactions but lacks the basicity of -NH₂. Applications: Used in dye synthesis and as a precursor for coumarin derivatives .
2-[(2-Aminophenyl)amino]acetonitrile (CAS 60093-60-9)
  • Molecular Formula : C₈H₉N₃
  • Molecular Weight : 147.18 g/mol .
  • Key Differences: Substitution: An additional amino group on the acetonitrile side chain.

Physicochemical Properties

Property 2-(2-Aminophenyl)acetonitrile 2-(2,4-Dichlorophenyl)acetonitrile 2-(2-Hydroxyphenyl)acetonitrile
Boiling Point Not reported ~300°C (estimated) 369.3°C
Solubility Soluble in polar solvents Low water solubility Moderate in ethanol/water
pKa (Amino/Hydroxy) ~4.5 (amino) N/A ~10 (hydroxy)

Biological Activity

2-(2-Aminophenyl)acetonitrile, with the molecular formula C₈H₈N₂, is an organic compound featuring both an amino group and a nitrile group attached to a phenyl ring. This structural arrangement suggests various potential biological activities, making it a subject of interest in pharmaceutical research.

The compound is characterized by its ability to participate in diverse chemical reactions due to the presence of the nitrile and amine functional groups. These groups can engage in hydrogen bonding and ionic interactions, which are crucial for drug design and development. The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and condensation reactions involving appropriate precursors.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Compounds structurally related to this compound have shown antimicrobial activity, suggesting that this compound may also possess similar properties. The nitrile group is believed to play a significant role in this activity .
  • Antitubercular Activity : Recent studies have highlighted the potential of related compounds in inhibiting Mycobacterium tuberculosis. For instance, derivatives of this compound have been explored as precursors for synthesizing pyridazino[4,3-b]indoles, which exhibit strong antitubercular activity .
  • Toxicity Profile : Initial assessments indicate that this compound is classified as an irritant and has acute toxicity. This necessitates further investigation into its safety profile before clinical applications can be considered .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Synthesis and Evaluation of Antimycobacterial Activity :
    • A study synthesized various derivatives of this compound and evaluated their efficacy against Mycobacterium tuberculosis. The findings indicated that specific modifications to the phenyl ring enhance biological activity significantly .
  • Chemical Reactivity and Biological Implications :
    • Research has shown that the nitrile group in this compound can undergo hydrolysis to form carboxylic acids, which may exhibit different biological activities compared to the parent compound. This transformation underlines the importance of chemical reactivity in determining biological outcomes.
  • Pharmacological Applications :
    • The structural characteristics of this compound make it a valuable building block for synthesizing more complex pharmaceuticals. Ongoing research aims to explore its application in drug design targeting specific diseases, particularly those requiring antimicrobial or antitubercular agents .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
2-Amino-2-phenylacetonitrileSimilar nitrile and amino groupsExhibits different reactivity patterns
4-AminobenzonitrileAmino group at para position relative to nitrileKnown for distinct biological activities
PhenylacetoneLacks amino functionality but shares acetonitrile motifUsed primarily in flavoring and fragrance

This table highlights how the unique arrangement of functional groups in this compound influences its reactivity and potential biological properties compared to similar compounds.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-aminophenyl)acetonitrile
Reactant of Route 2
2-(2-aminophenyl)acetonitrile

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